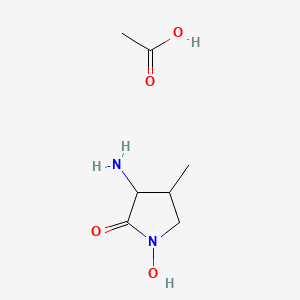

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt

Description

Properties

IUPAC Name |

acetic acid;3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDJFAKPJVTVOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)C1N)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt typically involves the cyclization of suitable precursors under controlled conditions. One common method is the 1,3-dipolar cycloaddition reaction, which involves the reaction of a dipolarophile with an achiral ylide precursor . This method yields the desired compound with high stereoselectivity and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms are utilized to streamline the production process. These methods allow for precise control over reaction conditions, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: Both the amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a chiral auxiliary in pharmaceutical synthesis.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt involves its interaction with specific molecular targets. The amino and hydroxy groups enable the compound to form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Acetic Acid and Its Salts in Stress Mitigation

The provided evidence highlights acetic acid (CH₃COOH) as a critical agent in mitigating salt stress in perennial ryegrass. Key mechanisms include:

- Ion Homeostasis : Acetic acid treatment increased K⁺ retention and suppressed Na⁺ accumulation, improving the K⁺/Na⁺ ratio . This aligns with studies on other organic acids (e.g., citric acid), which similarly regulate ion transporters like HKT1;1 .

- ROS Scavenging : Acetic acid enhanced SOD and CAT activities, reducing O₂⁻ and H₂O₂ levels under salt stress . Comparable effects are seen with ascorbic acid, though acetic acid uniquely activates hormonal pathways (e.g., JA, CK) for stress adaptation .

Table 1: Comparative Effects of Acetic Acid and Similar Compounds

Structural Analogues and Functional Moieties

- Pyrrolidinone Derivatives: Compounds like 4-methylpyrrolidin-2-one are studied for their antimicrobial and anti-inflammatory properties.

- Acetic Acid Salts vs. Free Acids : Sodium acetate, for example, shows weaker ROS-scavenging activity than acetic acid, suggesting the free acid form is critical for stress mitigation . The target compound’s acetic acid salt may balance solubility and bioactivity.

Biological Activity

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This compound has been identified as a glycine/N-methyl-D-aspartate (NMDA) receptor antagonist, which suggests its relevance in modulating excitatory neurotransmission.

- Molecular Formula : C7H14N2O4

- CAS Number : 1072933-71-1

- Structure : The compound features a pyrrolidine ring with amino and hydroxy functional groups that contribute to its biological interactions.

Receptor Interaction

Research has shown that (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one (also referred to as L-687,414) acts as a potent antagonist at glycine and NMDA receptors. Studies indicate that the specific conformation of the pyrrolidone ring is crucial for receptor recognition and binding affinity. The energetically less favored 3-pseudoaxial conformation significantly enhances activity by 5–10 times compared to other conformations .

Neuropharmacological Effects

The compound's antagonistic action on NMDA receptors suggests potential applications in treating conditions characterized by excessive glutamatergic activity, such as:

- Neurodegenerative diseases : Potentially beneficial in conditions like Alzheimer's disease.

- Pain management : May offer new avenues for analgesic therapies by modulating excitatory pain pathways.

Study on Glycine Receptor Recognition

A study highlighted the effects of five-membered ring conformations on bioreceptor recognition, identifying (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one as a significant player in this domain. The research demonstrated that modifications to the ring structure could lead to enhanced receptor binding and biological efficacy .

Pharmacokinetics and Binding Affinity

Another investigation into the pharmacokinetics of related compounds indicated that structural modifications could improve binding affinity and bioavailability. This research underscores the importance of chemical structure in determining therapeutic potential and efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 174.19 g/mol |

| Solubility | Soluble in water |

| pKa | 9.5 |

| LogP | -0.5 |

Q & A

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one Acetic Acid Salt

What are the established methods for synthesizing this compound, and how do reaction conditions influence yield?

Level: Basic (Synthetic Methodology)

Answer:

The synthesis of pyrrolidinone derivatives often involves chiral resolution, acid-base salt formation, and controlled crystallization. For example, analogous compounds (e.g., hydrochloride salts) are synthesized by reacting the free base with stoichiometric acetic acid under controlled pH and temperature. A critical step is heating the slurry to 50°C to achieve a clear solution, followed by slow cooling to induce crystallization . Key factors affecting yield include:

- pH control : Optimal protonation of the amino group ensures salt stability.

- Temperature : Heating improves solubility, while cooling promotes crystallization.

- Purification : Filtration with cold solvents (e.g., chilled HCl solution) removes impurities .

What analytical techniques are recommended for characterizing the crystalline structure of this compound?

Level: Advanced (Analytical Chemistry)

Answer:

X-Ray Powder Diffraction (XRPD) is the gold standard for confirming crystalline structure. For example, a related pyrrolidinone hydrochloride salt was characterized using XRPD, with distinct peaks at 2θ angles (e.g., 8.5°, 12.7°, 17.2°) correlating to its lattice structure . Complementary methods include:

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydration.

- Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions.

- HPLC-MS : Validates purity and salt stoichiometry .

How does this compound function as a biomarker in biological systems?

Level: Basic (Biological Role)

Answer:

This compound was identified as a metabolite in serum proteomic studies, showing a 1.0213-fold increase (p=0.03014) in pregnant ewes compared to non-pregnant controls . Its role may involve:

- Amino acid metabolism : The amino and hydroxy groups suggest participation in nitrogen cycling.

- Stress response : Structural similarity to cyclic amines implicates interaction with neurotransmitter pathways.

| Metabolite | Fold Change (P/N) | p-Value |

|---|---|---|

| (3R,4R)-3-Amino-1-hydroxy... | 1.0213 | 0.03014 |

| 4-Acetamido-2-aminobutanoic acid | 1.0192 | 0.000375 |

What experimental challenges arise in studying the compound’s solubility and stability in aqueous media?

Level: Advanced (Experimental Design)

Answer:

The compound’s zwitterionic nature (due to amino and hydroxy groups) complicates solubility. Key challenges include:

- pH-dependent solubility : Protonation states affect dissolution in buffers.

- Hydrolytic stability : The lactam ring may degrade under acidic/basic conditions.

Mitigation strategies : - Use buffered solutions (e.g., ammonium acetate, pH 6.5) to stabilize the compound .

- Conduct accelerated stability studies at varying temperatures and humidities.

How do structural modifications at the 4-methyl position affect bioactivity?

Level: Advanced (Structure-Activity Relationship)

Answer:

The 4-methyl group influences steric hindrance and hydrogen-bonding capacity. For example:

- Methyl substitution in analogous compounds enhances metabolic stability by reducing cytochrome P450 interactions .

- Chirality : The (3R,4R) configuration is critical for binding to biological targets, as seen in μ-opioid receptor antagonists with similar pyrrolidinone scaffolds .

| Structural Feature | Impact on Bioactivity |

|---|---|

| 4-Methyl group | ↑ Metabolic stability |

| (3R,4R) configuration | ↑ Target binding specificity |

What contradictions exist in reported biological activities of structurally related compounds?

Level: Advanced (Data Contradiction Analysis)

Answer:

Studies on pyrrolidinone derivatives report conflicting results:

- Antioxidant vs. pro-oxidant effects : Some analogs scavenge free radicals, while others generate reactive oxygen species under high concentrations .

- Species-specific responses : A compound upregulated JA biosynthesis in grasses but showed no effect in mammalian models .

Resolution strategies : - Validate findings across multiple model systems.

- Use isotopic labeling to trace metabolic pathways.

What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?

Level: Advanced (Computational Methods)

Answer:

- Molecular Dynamics (MD) Simulations : Predict binding modes with proteins (e.g., amine oxidases).

- ADMET predictors : Software like Schrödinger’s QikProp estimates logP (-1.2 to 0.8), suggesting moderate membrane permeability.

- Density Functional Theory (DFT) : Models the electronic effects of the hydroxy and methyl groups on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.